molecular formula C15H21Cl3N2O B11983017 N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide

Cat. No.: B11983017
M. Wt: 351.7 g/mol
InChI Key: WUSPLVMZMBEMED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide typically involves the reaction of 2-toluidine with a trichloromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound is known to disrupt protein-protein interactions, such as the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells. This disruption induces cell cycle arrest and promotes apoptosis in certain cell lines .

Comparison with Similar Compounds

N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide can be compared with other similar compounds, such as:

These similar compounds highlight the uniqueness of this compound in terms of its specific structure and functional groups.

Properties

Molecular Formula

C15H21Cl3N2O

Molecular Weight

351.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]hexanamide

InChI

InChI=1S/C15H21Cl3N2O/c1-3-4-5-10-13(21)20-14(15(16,17)18)19-12-9-7-6-8-11(12)2/h6-9,14,19H,3-5,10H2,1-2H3,(H,20,21)

InChI Key

WUSPLVMZMBEMED-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C

Origin of Product

United States

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